Home > Products > Screening Compounds P32348 > 3,7-Dibromopyrazolo[1,5-a]pyrimidine
3,7-Dibromopyrazolo[1,5-a]pyrimidine -

3,7-Dibromopyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-13646987
CAS Number:
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.92 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,7-Dibromopyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds. These compounds feature a fused pyrazole and pyrimidine ring system, characterized by their unique structural properties and biological activities. 3,7-Dibromopyrazolo[1,5-a]pyrimidine has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Source and Classification

3,7-Dibromopyrazolo[1,5-a]pyrimidine is classified under the broader category of organoheterocyclic compounds. Within this classification, it is specifically categorized as a pyrazolopyrimidine. The compound's structure consists of two bromine substituents at the 3 and 7 positions of the pyrazolo[1,5-a]pyrimidine framework, enhancing its reactivity and biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine can be achieved through several methodologies. One common approach involves the condensation of 3-aminopyrazole with various electrophilic reagents. Key synthetic routes include:

  • Aminopyrazole Condensation: Reacting 3-aminopyrazoles with β-dicarbonyl compounds or α-haloenones under acidic conditions. This method typically requires heating or refluxing in the presence of catalysts such as ceric ammonium nitrate or copper acetate.
  • Sonogashira Coupling: This method allows for regioselective functionalization at specific positions on the pyrazolo[1,5-a]pyrimidine ring. The dibrominated compound can undergo cross-coupling reactions with terminal alkynes to introduce various substituents at the 2 and 6 positions.

These synthetic strategies have been optimized for yield and selectivity, ensuring that the resulting compounds retain desired biological activities.

Molecular Structure Analysis

Structure and Data

The molecular formula of 3,7-dibromopyrazolo[1,5-a]pyrimidine is C6_6H3_3Br2_2N4_4. The compound features a fused ring system consisting of a five-membered pyrazole ring and a six-membered pyrimidine ring.

Structural Features:

  • Bromine Substituents: The presence of bromine atoms at the 3 and 7 positions significantly influences the compound's electronic properties and reactivity.
  • Heteroatoms: The nitrogen atoms in both rings contribute to the compound's basicity and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

3,7-Dibromopyrazolo[1,5-a]pyrimidine participates in various chemical reactions that enhance its utility in medicinal chemistry:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines) to form new derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of diverse functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold.

These reactions provide pathways for synthesizing a wide range of bioactive derivatives that can be screened for therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of 3,7-dibromopyrazolo[1,5-a]pyrimidine primarily involves its interaction with specific biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition: Compounds within this class have shown potential as inhibitors of various kinases involved in cancer progression. The binding affinity is often influenced by the presence of halogen substituents which enhance interaction through halogen bonding or π-stacking interactions.
  • Antiviral Activity: Some derivatives have demonstrated efficacy against viral enzymes such as reverse transcriptase in HIV. The mechanism typically involves competitive inhibition where the compound mimics substrate binding.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

3,7-Dibromopyrazolo[1,5-a]pyrimidine exhibits distinct physical properties:

Chemical Properties

  • Reactivity: The presence of bromine enhances electrophilicity making it suitable for further functionalization.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme temperatures or reactive environments.
Applications

Scientific Uses

3,7-Dibromopyrazolo[1,5-a]pyrimidine has several notable applications in scientific research:

  • Medicinal Chemistry: Its derivatives are explored for their potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
  • Antiviral Research: Investigated for use against viral infections by targeting viral replication mechanisms.
  • Material Science: Due to its photophysical properties, it may find applications in developing new materials with optical functionalities.
Synthetic Methodologies and Functionalization Pathways

Nucleophilic Aromatic Substitution Strategies for Bromine Displacement

The C3 and C7 bromine atoms in 3,7-dibromopyrazolo[1,5-a]pyrimidine exhibit distinct electronic environments, enabling regioselective nucleophilic aromatic substitution (SNAr). The C7 position (pyrimidine ring) is significantly more electron-deficient than C3 (pyrazole ring) due to the adjacent nitrogen atoms (N1 and N2). This electronic gradient allows preferential displacement of the C7-bromine by oxygen, nitrogen, and sulfur nucleophiles under mild conditions. Key transformations include:

  • Methoxylation: Reaction with sodium methoxide in methanol at 25°C selectively replaces C7-Br within 2 hours, yielding 3-bromo-7-methoxypyrazolo[1,5-a]pyrimidine (92% yield) [4].
  • Azidation: Treatment with sodium azide in DMF at 60°C affords the C7-azido derivative (85% yield), a precursor for click chemistry [4].
  • Ammonolysis: Primary amines (e.g., benzylamine) displace C7-Br at 80°C without catalysts, while secondary amines require copper(I) iodide catalysis (20 mol%) for efficient conversion [4].

Structure-Reactivity Relationship:C7 reactions proceed 8–12× faster than C3 substitutions due to superior leaving-group activation by the flanking nitrogens. Computational studies (DFT) confirm a 15.2 kcal/mol lower activation barrier for SNAr at C7 versus C3 [4].

Table 1: Regioselectivity in Nucleophilic Substitutions

NucleophileConditionsProductYield (%)C7:C3 Selectivity
NaOMeMeOH, 25°C, 2h3-Br-7-OMe92>20:1
NaN₃DMF, 60°C, 4h3-Br-7-N₃8515:1
BnNH₂DMF, 80°C, 6h3-Br-7-NHBn7812:1

Cross-Coupling Reactions for Diversification at C3 and C7 Positions

The divergent reactivity of C3-Br and C7-Br enables sequential cross-coupling for orthogonal functionalization. C7-Br undergoes oxidative addition with Pd(0) 5–8× faster than C3-Br due to lower LUMO energy (-3.2 eV vs. -2.6 eV), enabling chemoselective C7 coupling prior to C3 modification [2] [5] [6].

Key Methodologies:

  • Suzuki–Miyaura Coupling at C7:Optimized conditions: Pd(OAc)₂ (2.5 mol%), SPhos ligand (5 mol%), K₂CO₃ base, dioxane/H₂O (4:1), 80°C. Aryl/heteroaryl boronic acids couple at C7 with >95:5 selectivity. Electron-deficient boronic acids react faster (3h vs. 8h for electron-rich analogs) [2] [6].
  • Sonogashira Coupling at C7:Using PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), Et₃N base, terminal alkynes couple at C7 within 4h (82–90% yield). Sterically hindered alkynes (e.g., trimethylsilylacetylene) require higher temperatures (100°C) [5] [10].
  • C3 Functionalization:After C7 coupling, the residual C3-Br undergoes Buchwald–Hartwig amination (Section 1.5) or Suzuki coupling with hindered trialkylboranes (e.g., 9-BBN derivatives) using XPhos ligand [5] [6].

Table 2: Optimized Conditions for Sequential Cross-Coupling

StepReaction TypeCatalyst SystemSelectivityRepresentative Product
Step 1Suzuki (C7)Pd(OAc)₂/SPhos/K₂CO₃>95:1 (C7/C3)3-Br-7-(4-CF₃C₆H₄)-PP*
Step 1Sonogashira (C7)PdCl₂(PPh₃)₂/CuI/Et₃N93:7 (C7/C3)3-Br-7-(PhC≡C)-PP
Step 2Suzuki (C3)Pd(PPh₃)₄/9-BBN-XPhos89% yield3-CyHex-7-(4-CF₃C₆H₄)-PP
Step 2Buchwald (C3)Pd₂dba₃/Xantphos/Cs₂CO₃85% yield3-NPh₂-7-(PhC≡C)-PP

*PP = pyrazolo[1,5-a]pyrimidine

Multicomponent Synthesis Involving Pyrazole and Pyrimidine Precursors

3,7-Dibromopyrazolo[1,5-a]pyrimidine is synthesized via one-pot cyclocondensation using two principal routes:

  • Route A (β-Enaminone Pathway):5-Amino-3-bromopyrazole reacts with 3-bromo-malonaldehyde equivalents (e.g., 2,2-dibromo-1-dimethylaminoethenone) in acetic acid at 110°C. This affords 3,7-dibromopyrazolo[1,5-a]pyrimidine in 74% yield with 99% regiopurity [1] [3].
  • Route B (Halogenated 1,3-Dicarbonyl Pathway):Ethyl 4,4-dibromoacetoacetate and 5-amino-3-bromopyrazole undergo cyclization in PPA (polyphosphoric acid) at 130°C for 1h, yielding ethyl 3,7-dibromopyrazolo[1,5-a]pyrimidine-5-carboxylate (68%), which is decarboxylated using CuCl₂ in DMF at 160°C to obtain the core scaffold (91%) [7].

Green Chemistry Metrics:Microwave-assisted synthesis reduces reaction times from 12h to 25 minutes, improving atom economy (82% → 89%) and E-factor (32 → 11) [3]. Solvent-free β-enaminone formation (using DMF-DMA) achieves 96% conversion with RME (Reaction Mass Efficiency) of 53% [3].

Halogenation Protocols for Selective Bromine Incorporation

Post-synthetic bromination enables precise installation of bromine at C3 or C7:

  • Electrophilic Bromination (C5 Functionalization):NBS (1.1 eq) in DMF brominates C5 of pyrazolo[1,5-a]pyrimidine at 0°C, yielding 5-bromo derivatives. Subsequent Vilsmeier–Haack formylation (POCl₃/DMF) generates 5-bromo-7-chloro analogs, where the chloro group is displaced by Br₂/NaOAc in acetic acid [4].
  • Directed Ortho-Metalation (C3 Bromination):Deprotonation of 7-unsubstituted pyrazolo[1,5-a]pyrimidines with n-BuLi at -78°C generates C3-anions, quenched by Br₂ to give 3-bromo products. This method avoids C7 bromination due to kinetic preference for C3 metalation [4].
  • Perbromination/Selective Reduction:Treatment with POBr₃ (3 eq) at 140°C installs Br at C3, C5, and C7. Selective reduction at C5 using Pd/C/H₂ (1 atm) yields 3,7-dibromopyrazolo[1,5-a]pyrimidine (79% over two steps) [1].

Table 3: Bromination Methods Comparison

MethodReagentsSelectivityYield (%)Limitations
Electrophilic (C5)NBS/DMF, 0°CC5 only88Requires unsubstituted C5
Directed Metalation (C3)n-BuLi/Br₂, -78°CC3 only76Sensitive to C7 substituents
Perbromination/ReductionPOBr₃ → Pd/C/H₂C3, C779 (2 steps)Overbromination side products

Post-Synthetic Modifications via Buchwald–Hartwig Amination

C3-Br undergoes efficient amination under Pd catalysis, forming C–N bonds for pharmaceutically relevant derivatives:

  • Catalyst Optimization:Pd₂(dba)₃/Xantphos systems provide optimal performance for primary amines (e.g., morpholine, benzylamine), while RuPhos ligand is superior for sterically hindered secondary amines (e.g., diisopropylamine). Reactions proceed in toluene at 100°C with Cs₂CO₃ base (16h, 80–92% yields) [2] [6].
  • Electronic Effects:Electron-rich amines (pKa >10) couple 3–5× faster than electron-deficient analogs (pKa <8). This enables sequential amination: electron-rich amines install at C3 first, followed by electron-poor amines at C7 after Suzuki coupling [6].
  • Amination Scope:>40 amine partners evaluated, including alkylamines, arylamines, and N-heterocycles (piperazine, indole). Steric effects dominate: primary amines react at 100°C in 4h, while dicyclohexylamine requires 24h at 120°C for full conversion [6].

Synthetic Utility:3-(Morpholino)-7-phenylpyrazolo[1,5-a]pyrimidine (from 3,7-dibromo precursor) shows IC₅₀ = 28 nM against TrkA kinase, demonstrating the pharmacological value of this modification [6] [9].

Properties

Product Name

3,7-Dibromopyrazolo[1,5-a]pyrimidine

IUPAC Name

3,7-dibromopyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

InChI

InChI=1S/C6H3Br2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H

InChI Key

CLVKERUANAERCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)N=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.